Solithromycin

Übersicht

Beschreibung

Solithromycin, auch bekannt unter seinem Handelsnamen Solithera, ist ein Ketolid-Antibiotikum, das sich derzeit in der klinischen Entwicklung zur Behandlung von ambulant erworbener Pneumonie und anderen Infektionen befindet . Es zeigt eine hervorragende in-vitro-Aktivität gegen ein breites Spektrum an grampositiven Atemwegskeimen, einschließlich Makrolid-resistenten Stämmen . This compound hat Aktivität gegen die häufigsten respiratorischen grampositiven und anspruchsvollen gramnegativen Krankheitserreger gezeigt und wird auf seine Eignung zur Behandlung von Gonorrhö untersucht .

Wissenschaftliche Forschungsanwendungen

Solithromycin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Ketolid-Antibiotika verwendet.

Biologie: this compound wird zur Untersuchung der Mechanismen bakterieller Resistenz und der Entwicklung neuer Antibiotika verwendet.

5. Wirkmechanismus

This compound wirkt, indem es die Synthese von Proteinen verhindert, die Bakterien zum Überleben und Wachsen benötigen. Es bindet an die 23S ribosomale RNA und die 50S Untereinheiten in den bakteriellen Ribosomen und verhindert die Bildung von Peptidketten . Diese Wirkung hemmt die bakterielle Proteinsynthese und führt zum Absterben der Bakterienzellen. This compound hat drei verschiedene ribosomale Bindungsstellen, was seine Aktivität gegen Makrolid-resistente Bakterien verstärkt .

Wirkmechanismus

Target of Action

Solithromycin, also known as CEM-101, primarily targets the bacterial 23S ribosomal RNA . The 23S ribosomal RNA is a crucial component of the bacterial ribosome, which is responsible for protein synthesis. By targeting this RNA, this compound interferes with the protein synthesis process, which is vital for bacterial growth and survival .

Mode of Action

This compound interacts with its target, the 23S ribosomal RNA, by binding to it . This binding prevents the bacteria from synthesizing proteins, thereby inhibiting their growth and proliferation . This mode of action is similar to that of macrolides, but this compound has been specifically designed to act against respiratory tract bacteria that have become resistant to treatment with macrolide class of antibiotics .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, this compound prevents the formation of peptide chains, thereby inhibiting protein synthesis . This disruption of protein synthesis affects various downstream processes essential for bacterial growth and survival.

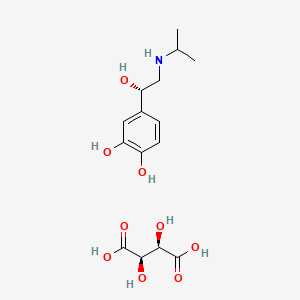

Pharmacokinetics

This compound exhibits multi-compartment pharmacokinetics, a large volume of distribution (>500 L), and approximately 67% bioavailability when given orally . Its major metabolic pathway appears to follow cytochrome P450 (CYP) 3A4, with metabolites of this compound undergoing biliary excretion . It’s important to note that this compound exhibits nonlinear pharmacokinetics and accumulates moderately over multiple dosing regimens due to autoinhibition .

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and proliferation . By preventing protein synthesis, this compound causes bacteriostatic (inhibits bacteria) as well as bactericidal (kills bacteria) effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect this compound concentrations through drug-drug interactions . Additionally, patient-specific factors such as age, gender, and health status can also influence the action and efficacy of this compound.

Biochemische Analyse

Biochemical Properties

Solithromycin interacts with various biomolecules in its role as an antibiotic. It inhibits bacterial translation by binding to the 23S ribosomal RNA, preventing the offending bacteria from synthesizing proteins . This interaction with the ribosomal RNA is a key aspect of this compound’s biochemical activity.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to prevent bacteria from synthesizing proteins is a crucial aspect of its cellular effects.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to 23S rRNA and 50S subunits in the bacterial ribosomes, cellular particles that synthesize proteins, and prevents the formation of peptide chains . This binding interaction with biomolecules is a key part of this compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound is primarily eliminated in the feces after extensive metabolism via a complex metabolic pathway . This suggests that the product’s stability, degradation, and long-term effects on cellular function may vary depending on the specific conditions of the laboratory setting.

Metabolic Pathways

This compound is involved in various metabolic pathways. Its major metabolic pathway appears to follow cytochrome P450 (CYP) 3A4, with metabolites of this compound undergoing biliary excretion . This interaction with enzymes and cofactors in the metabolic pathway can also affect metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues. While specific transporters or binding proteins that this compound interacts with were not found, it is known that the compound is primarily eliminated in the feces after extensive metabolism . This suggests that this compound may interact with various transporters or binding proteins during its distribution within cells and tissues.

Subcellular Localization

It is known that this compound binds to 23S rRNA and 50S subunits in the bacterial ribosomes , suggesting that it may be localized to the ribosomes within bacterial cells

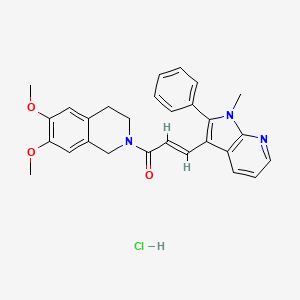

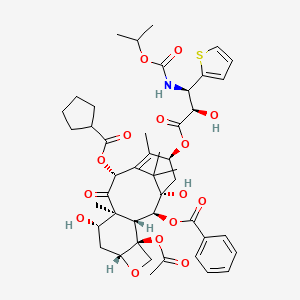

Vorbereitungsmethoden

Die Synthese von Solithromycin umfasst mehrere Schritte, beginnend mit Clarithromycin als Vorläufer . Der Syntheseweg umfasst die folgenden wichtigen Schritte:

Konjugierte Addition: Dieser Schritt beinhaltet die Addition eines Triazolrings an das Clarithromycin-Molekül.

Fluorierung: Einführung eines Fluoratoms an einer bestimmten Position, um die Stabilität und Aktivität der Verbindung zu verbessern.

Methoxylierung: Zugabe einer Methoxygruppe, um die pharmakokinetischen Eigenschaften zu verbessern.

Endgültige Reinigung: Das Endprodukt wird mit chromatographischen Verfahren gereinigt, um this compound in reiner Form zu erhalten.

Industrielle Produktionsmethoden für this compound sind so konzipiert, dass sie skalierbar und kostengünstig sind, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Solithromycin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden. Übliche Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind verschiedene Metaboliten und Derivate von this compound, die mit Techniken wie Massenspektrometrie und Kernresonanzspektroskopie analysiert werden können .

Vergleich Mit ähnlichen Verbindungen

Solithromycin wird mit anderen ähnlichen Verbindungen wie Telithromycin und Clarithromycin verglichen. Während Telithromycin ebenfalls an das Ribosom bindet, hat this compound drei verschiedene ribosomale Bindungsstellen, wodurch eine stärkere Aktivität gegen Makrolid-resistente Bakterien erzielt wird . Außerdem enthält this compound an einer bestimmten Position ein Fluoratom, das im Vergleich zu anderen Ketoliden seine Stabilität und Aktivität verbessert .

Ähnliche Verbindungen

- Telithromycin

- Clarithromycin

- Azithromycin

Die einzigartigen strukturellen Modifikationen und die verbesserte ribosomale Bindung von this compound machen es zu einem vielversprechenden Kandidaten für die Behandlung von bakteriellen Infektionen, insbesondere solchen, die durch Makrolid-resistente Stämme verursacht werden .

Eigenschaften

IUPAC Name |

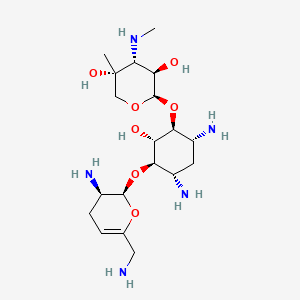

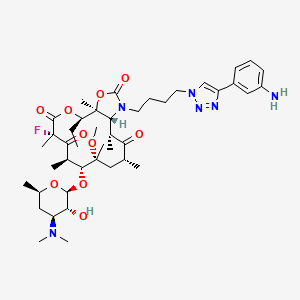

(1S,2R,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXFZUPTQVDPPK-ZAWHAJPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65FN6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028410 | |

| Record name | Solithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

845.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760981-83-7 | |

| Record name | Solithromycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760981-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solithromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760981837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solithromycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09308 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1ETH79CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

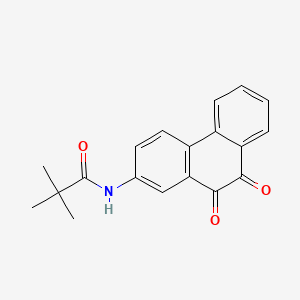

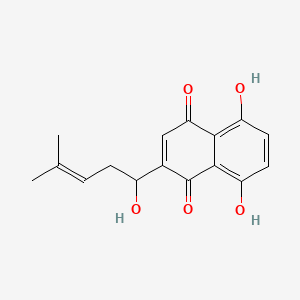

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of solithromycin?

A1: this compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. [, , , , ]

Q2: How does this compound's binding to the ribosome differ from other macrolides?

A2: Unlike other macrolides, this compound possesses a fluorine atom at the C2 position of its lactone ring. This fluorine atom interacts with the glycosidic bond of C2611 of 23S rRNA, enhancing binding affinity and contributing to its activity against macrolide-resistant isolates. []

Q3: Does this compound affect bacterial ribosomal subunit formation?

A3: Yes, studies have shown that this compound impairs the formation of the bacterial 50S ribosomal subunit, similar to other ketolides. This effect has been observed in Streptococcus pneumoniae, Staphylococcus aureus, and Haemophilus influenzae. []

Q4: Does this compound exhibit any activity against intracellular pathogens?

A4: Yes, this compound demonstrates significant intracellular accumulation, achieving high cellular-to-extracellular concentration ratios. This characteristic allows it to effectively target intracellular pathogens such as Staphylococcus aureus, Listeria monocytogenes, and Legionella pneumophila. []

Q5: What is the molecular structure of this compound?

A5: Please refer to the chemical structure provided in the publication for a detailed visualization of this compound. [, ]

Q6: How does the structure of this compound differ from other macrolides, contributing to its enhanced stability?

A6: this compound lacks the L-cladinose sugar moiety at the C3 position of the erythronolide ring, which is present in other macrolides like clarithromycin. This difference results in a hydroxyl group oxidized to a keto group, enhancing its acid stability. []

Q7: How does the presence of fluorine at the C2 position of this compound impact its activity?

A7: The fluorine atom at the C2 position allows this compound to bind to three distinct sites on the ribosome, compared to two sites for telithromycin. This enhanced binding contributes to its superior activity, particularly against streptococci expressing the erm methyltransferase. []

Q8: Does the absence of a pyridine moiety in this compound's side chain offer any advantages?

A8: Yes, unlike some older macrolides, this compound lacks a pyridine moiety in its side chain. This structural difference is beneficial as it eliminates the potential for nicotinic acetylcholine receptor inhibition, which has been linked to adverse effects such as blurry vision and hepatotoxicity. []

Q9: How is this compound metabolized in the body?

A9: this compound is primarily metabolized in the liver, mainly via oxidative pathways, likely mediated by CYP3A4. N-acetylation represents a minor metabolic pathway. []

Q10: Does hepatic impairment affect this compound dosing?

A10: No dosage adjustment is necessary for patients with mild, moderate, or severe hepatic impairment. While total exposure to this compound might decrease in patients with severe impairment, this reduction is likely related to higher body mass index rather than impaired liver function. []

Q11: What is the impact of food on the oral bioavailability of this compound?

A11: High-fat food does not significantly affect the oral bioavailability of this compound. []

Q12: How does this compound distribute in the body?

A12: this compound demonstrates significant distribution into various compartments, including epithelial lining fluid (ELF) and alveolar macrophages (AM). Notably, concentrations in ELF and AM are considerably higher compared to simultaneous plasma concentrations. []

Q13: Does this compound cross the placental barrier?

A13: Yes, studies in pregnant sheep models indicate that this compound readily crosses the placenta, achieving significant concentrations in fetal plasma and amniotic fluid. This characteristic suggests its potential for treating intrauterine infections. []

Q14: Are there any active metabolites of this compound?

A14: Yes, this compound is metabolized into two primary bioactive polar metabolites: N-acetyl-CEM-101 (CEM-122) and CEM-214. These metabolites exhibit delayed accumulation and clearance in fetal plasma and amniotic fluid, potentially contributing to a prolonged antimicrobial effect. [, ]

Q15: What is the in vitro activity of this compound against Streptococcus pneumoniae with various macrolide resistance mechanisms?

A15: this compound demonstrates potent activity against both macrolide-susceptible and -resistant Streptococcus pneumoniae strains, including those with erm(B) and mef(A) resistance mechanisms. Notably, its MICs are consistently lower than telithromycin against all tested strains. []

Q16: How effective is this compound against Ureaplasma spp., a common cause of preterm birth?

A16: this compound exhibits potent in vitro activity against Ureaplasma spp. isolates, with significantly lower MIC values compared to azithromycin. This finding highlights its potential for preventing and treating intrauterine infections associated with preterm birth. []

Q17: Does this compound display any activity against Mycoplasma genitalium, a sexually transmitted infection?

A17: Yes, this compound exhibits superior in vitro activity against Mycoplasma genitalium compared to other macrolides, doxycycline, and fluoroquinolones, including strains resistant to macrolides and quinolones. []

Q18: What is the efficacy of this compound in animal models of respiratory infections?

A18: this compound demonstrated efficacy in a neutropenic murine lung infection model against Streptococcus pneumoniae. The free-drug plasma and total-drug ELF AUC/MIC ratios were identified as the most predictive PK/PD indices for efficacy. []

Q19: Has this compound shown any efficacy in a chinchilla model of otitis media?

A19: Yes, in a chinchilla model, this compound effectively sterilized middle ear fluid in a significant proportion of animals challenged with Haemophilus influenzae and Streptococcus pneumoniae, including strains with macrolide resistance. []

Q20: What are the known mechanisms of resistance to this compound?

A20: Resistance to this compound can arise from mutations in ribosomal proteins (L3, L4, L22, L32, and S4), 23S rRNA, and genes involved in phosphate transport, DEAD box helicase activity, and erm(B) regulation. []

Q21: Does this compound exhibit cross-resistance with other macrolides?

A22: While this compound maintains activity against many macrolide-resistant strains, some level of cross-resistance has been observed, particularly with azithromycin. This is evident in Plasmodium falciparum strains with azithromycin resistance, which also show reduced susceptibility to this compound. []

Q22: What are the common adverse effects observed with this compound in clinical trials?

A24: The most frequently reported adverse events in clinical trials were mild to moderate gastrointestinal symptoms, primarily diarrhea and nausea. [, ]

Q23: Does this compound cause QT prolongation?

A25: Unlike some other macrolide antibiotics, this compound does not prolong the QT interval, indicating a favorable cardiac safety profile. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B1680978.png)

![3-[[4-[5-[(3-Carboxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]benzoyl]amino]benzoic acid](/img/structure/B1680980.png)

![2-[3-(1,3-Benzodioxol-5-ylmethylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1680981.png)

![5-[4-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid](/img/structure/B1680982.png)